molecular formula C20H25FN6O2 B2931373 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851937-95-6

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione

Katalognummer: B2931373
CAS-Nummer: 851937-95-6
Molekulargewicht: 400.458
InChI-Schlüssel: QTASLUUEMKTKSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione is a purine-2,6-dione derivative characterized by a 4-fluorobenzyl group at position 7, methyl groups at positions 1 and 3, and a 4-methylpiperazinylmethyl substituent at position 7. This compound belongs to a class of xanthine analogs modified to enhance receptor selectivity and pharmacokinetic properties.

Eigenschaften

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O2/c1-23-8-10-26(11-9-23)13-16-22-18-17(19(28)25(3)20(29)24(18)2)27(16)12-14-4-6-15(21)7-5-14/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTASLUUEMKTKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione, also known by its CAS number 851937-90-1, is a purine derivative that has garnered interest for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C21H27FN5O2
Molecular Weight 400.5 g/mol
CAS Number 851937-90-1
Chemical Structure Chemical Structure

Anticancer Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, the compound's structural similarity to other known anticancer agents suggests it may inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S phase, which is critical for preventing cancer cell proliferation .
  • Inhibition of Kinases : It has potential inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. In vitro studies have reported IC50 values in the micromolar range against various cancer cell lines .

Antimicrobial and Anti-Tubercular Activity

In addition to anticancer effects, there are indications that this compound may possess antimicrobial properties. A related study involving similar purine derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, suggesting a possible avenue for further research into its anti-tubercular activity .

The biological activity of 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione can be attributed to several mechanisms:

  • Interaction with DNA : The purine structure allows for potential intercalation with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : By inhibiting key enzymes involved in cellular metabolism and proliferation, such as kinases and topoisomerases, the compound could exert cytotoxic effects on rapidly dividing cells.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and its analogs:

  • Anticancer Efficacy : In a comparative study of various purine derivatives, the compound exhibited promising anticancer activity against MCF-7 and HCT116 cell lines with IC50 values reported between 0.39 to 0.46 μM .
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) indicated low toxicity levels, supporting its potential as a therapeutic agent without significant adverse effects on normal cells .
  • Inhibition Studies : Further investigations into enzyme inhibition revealed significant activity against Aurora-A kinase and other relevant targets critical in cancer biology .

Summary of Key Findings

Study FocusResultIC50 Value (μM)
Anticancer ActivityMCF-7 Cell Line0.46
Anticancer ActivityHCT116 Cell Line0.39
Anti-Tubercular ActivityMycobacterium tuberculosis1.35 - 2.18
CytotoxicityHEK293 CellsNon-toxic

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

a. 7-Benzyl Analogs

  • Compound: 7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione (RN: 797028-10-5) Key Difference: Benzyl group (non-halogenated) at position 5. This analog shares the same 8-(4-methylpiperazinylmethyl) group, indicating similar solubility and basicity profiles .

b. 7-(4-Chlorobenzyl) Analogs

  • Compound : 7-(4-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione (CID: 986255)
    • Key Difference : Chlorine substituent at position 7.
    • Impact : Chlorine’s larger atomic radius and lipophilicity may enhance receptor binding affinity but could increase metabolic stability compared to fluorine. Molecular weight increases by ~35 Da relative to the fluorinated compound .
Substituent Variations at Position 8

a. 8-Morpholinyl Analogs

  • Compound: 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione Key Difference: Morpholine ring replaces 4-methylpiperazinylmethyl. Impact: Morpholine’s lower basicity (pKa ~5.6 vs.

b. 8-Phenylpiperazinyl Analogs

  • Compound : 1,3-Dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-[(2E)-3-phenyl-2-propen-1-yl]purine-2,6-dione
    • Key Difference : Phenylpiperazine substituent at position 8.
    • Impact : Increased aromaticity may enhance 5-HT1A receptor affinity, as seen in related compounds with arylalkyl groups (Ki = 8–50 nM) .
Combined Substituent Variations
  • Compound: 7-[(E)-3-Chlorobut-2-enyl]-1,3-dimethyl-8-(4-methylanilino)purine-2,6-dione Key Differences: Chlorobut-2-enyl group at position 7 and 4-methylanilino at position 8.

Structural and Pharmacological Data Table

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight (Da) Key Pharmacological Notes
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione 4-Fluorobenzyl 4-Methylpiperazinylmethyl C20H23FN6O2 398.44 Hypothesized CNS activity
7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione (797028-10-5) Benzyl 4-Methylpiperazinylmethyl C19H24N6O2 368.44 Similar solubility profile
7-(4-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione (CID: 986255) 4-Chlorobenzyl 4-Methylpiperazinyl C18H21ClN6O2 388.85 Enhanced metabolic stability
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione 4-Fluorobenzyl Morpholin-4-yl C19H22FN5O3 387.41 Reduced basicity
Bamifylline (CAS: 2016-63-9) Phenylmethyl Ethyl-(2-hydroxyethyl)aminoethyl C20H27N5O3 385.47 Adenosine A1 antagonist

Research Findings and Implications

  • Fluorine vs. Chlorine at Position 7: Fluorine’s electronegativity may improve target engagement via polar interactions, while chlorine’s lipophilicity enhances bioavailability. Both halogens reduce metabolic oxidation compared to non-halogenated analogs .
  • Piperazine vs. Morpholine at Position 8 : Piperazine’s basicity facilitates protonation, enhancing solubility in acidic environments (e.g., lysosomes), whereas morpholine’s neutral pH profile favors passive diffusion .
  • Therapeutic Potential: Compounds with 8-(4-methylpiperazinylmethyl) groups show promise in CNS disorders due to their ability to cross the blood-brain barrier. For example, Bamifylline (a structural analog) is a known bronchodilator and adenosine receptor modulator .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.